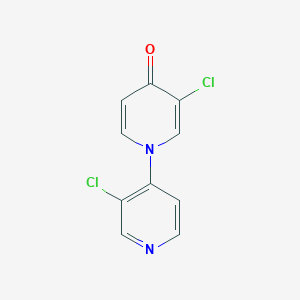

3-氯-1-(3-氯吡啶-4-基)吡啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

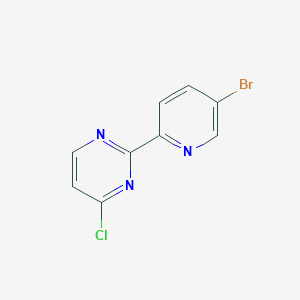

“3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” is a chemical compound with the molecular formula C10H6Cl2N2O . It is used in the synthesis of various chemical products .

Synthesis Analysis

The synthesis of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” involves several steps. One method involves a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The process uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis methods obtain good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” can be represented by the InChI code: 1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H .Chemical Reactions Analysis

The chemical reactions involving “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” are complex and depend on the specific conditions and reactants used. For example, it can be used as a starting material in the synthesis of chlorantraniliprole .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” include a molecular weight of 241.08 . It is a solid at room temperature .科学研究应用

热力学性质和稳定性

已通过各种实验和理论研究探索了相关氯吡啶化合物的热力学性质和稳定性。例如,对吡啶的形成绝对焓的实验研究,这与 3-氯-1-(3-氯吡啶-4-基)吡啶-4-酮密切相关,揭示了对其稳定性和反应性的重要见解。该研究提供了氯吡啶的气相酸度数据,并测量了 3,4-吡啶的形成焓,表明吡啶环中的氮影响特定构型中炔三重键的稳定性 (Rau & Wenthold, 2011)。

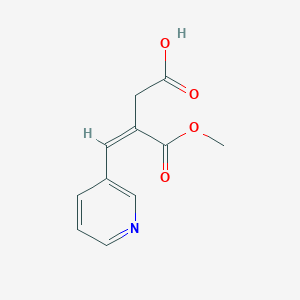

区域选择性双官能化

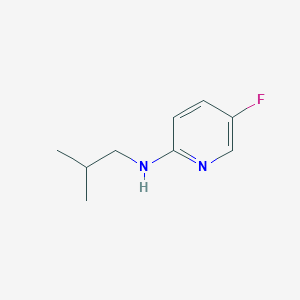

通过 3,4-吡啶中间体对氯吡啶进行区域选择性 3,4-双官能化的创新方法突出了这些化合物的化学多功能性。这一过程允许合成各种三取代吡啶,展示了氯吡啶衍生物在复杂有机合成中的效用,以及它们在制备药物中间体中的潜在应用,例如 (±)-帕罗西汀的关键中间体 (Heinz et al., 2021)。

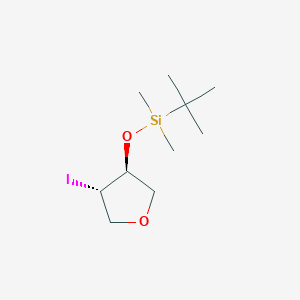

晶体学见解

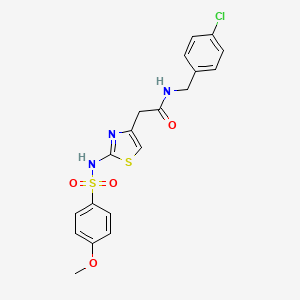

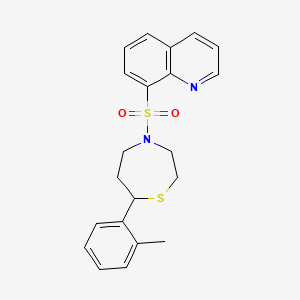

对氯吡啶衍生物的晶体学研究,包括与 3-氯-1-(3-氯吡啶-4-基)吡啶-4-酮类似的化合物,为它们的结构特征和潜在应用提供了宝贵的见解。例如,具有相关氯吡啶元素的磺酰胺衍生物的晶体结构显示了特定的几何构型和氢键模式,提供了有关这些化合物的分子相互作用和稳定性的线索 (Suchetan et al., 2013)。

合成和表征

氯吡啶衍生物的合成和表征对于理解它们的化学性质和在包括材料科学和药理学在内的各个领域的应用潜力至关重要。在最佳条件下合成结构相似的 2-氯-N-(2-氯-4-甲基吡啶-3-基)吡啶-3-甲酰胺的研究突出了精确合成策略对于获得高收率和纯度的重要性,这对于它们在进一步的化学转化和作为更复杂分子的合成中间体中的应用至关重要 (Song, 2007)。

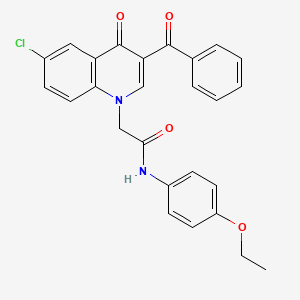

非线性光学性质

探索氯吡啶衍生物的电子、光学和非线性光学性质为它们在光电器件中的应用开辟了新的可能性。对与 3-氯-1-(3-氯吡啶-4-基)吡啶-4-酮密切相关的 novel 查耳酮衍生物的第一性原理研究揭示了显着的电光特性,包括高静态和动态极化率以及优异的二次和三次谐波产生值。这表明氯吡啶衍生物可以在光电器件制造材料的开发中发挥至关重要的作用 (Shkir et al., 2018)。

作用机制

Target of Action

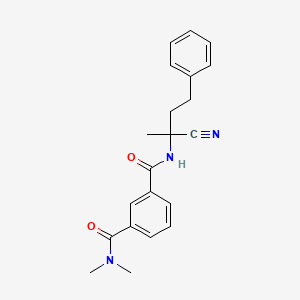

The primary target of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is the extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 represents a critical node in the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations in BRAF or RAS or other upstream oncogenic signaling pathways .

Mode of Action

The compound inhibits ERK1/2 by interfering with its phosphorylation and activation. ERK1/2 plays a pivotal role in cell proliferation, differentiation, and survival. By blocking ERK1/2 activation, 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one disrupts downstream signaling events, affecting gene expression and cellular responses .

Biochemical Pathways

The affected pathways include the RAS/RAF/MEK/ERK pathway, which regulates cell growth and survival. Inhibition of ERK1/2 impacts downstream transcription factors, such as c-Fos and Elk-1, leading to altered gene expression patterns. Additionally, ERK1/2 inhibition may influence cell cycle progression and apoptosis .

Pharmacokinetics

The compound’s pharmacokinetic properties (ADME) play a crucial role in its bioavailability:

- It is absorbed after administration, but specific details are not readily available. The compound’s distribution within tissues and plasma protein binding remain to be fully characterized. Metabolism pathways and metabolites are not well-documented. Elimination occurs through renal and/or hepatic routes, but further studies are needed .

Result of Action

The molecular and cellular effects of ERK1/2 inhibition include altered cell proliferation, differentiation, and survival. Downstream targets, such as transcription factors and cell cycle regulators, are impacted, influencing overall cellular behavior .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Specific environmental interactions require further investigation.

属性

IUPAC Name |

3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNQLWTBMVSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)